molecular formula C17H10F3N3O3S B2714512 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 325980-95-8

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2714512
CAS No.: 325980-95-8
M. Wt: 393.34
InChI Key: RLFATRAZKWUPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position and a 4-(4-nitrophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen. This compound is part of a broader class of thiazole-containing benzamides, which are frequently explored for their biological activities, including enzyme modulation and receptor binding .

The 4-nitrophenyl group confers strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These structural features make the compound a candidate for applications in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFATRAZKWUPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The thiazole moiety is crucial for the biological activity of the compound, and various methods such as the Knoevenagel reaction and alkylation have been employed to produce derivatives with enhanced properties . The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance, a study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) . The compound's mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

CompoundCell LineIC50 Value (µM)
This compoundHepG223.30 ± 0.35
This compoundMCF-7>1000

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, indicating that modifications in the thiazole structure can enhance antibacterial potency . The presence of the nitrophenyl group is believed to contribute to this activity by affecting the compound's interaction with microbial targets.

Antitrypanosomal Activity

Recent research has identified thiazole derivatives as potential leads against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds similar to this compound have shown promising results in vitro and in murine models . This highlights the versatility of thiazole-containing compounds in addressing tropical diseases.

Case Study 1: Anticancer Research

In a comprehensive study involving multiple thiazole derivatives, researchers synthesized a series of compounds and assessed their anticancer activity using the MTT assay on various cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-fluorinated counterparts . This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant inhibition zones, suggesting that the incorporation of different substituents on the thiazole ring can lead to improved antimicrobial activity .

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the trifluoromethyl group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific biological pathways .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Substituent on Thiazole Substituent on Benzamide Key Properties
Target Compound 4-Nitrophenyl 3-Trifluoromethyl High lipophilicity; strong electron-withdrawing effects
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide 4-Bromophenyl 3-Trifluoromethyl Reduced electron-withdrawing effect (Br vs. NO₂); higher molecular weight
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy Lower lipophilicity; electron-donating methyl group reduces reactivity
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide) Piperazine-linked trifluoromethylphenyl Unsubstituted benzamide Enhanced solubility due to piperazine; moderate glide score (−6.41) in CIITA-I binding

Key Observations :

  • Trifluoromethyl groups universally increase metabolic stability and membrane permeability across analogs .

Analysis :

  • The target compound’s nitrophenyl group may contribute to its moderate plant growth modulation, though the methylphenyl analog shows higher activity, suggesting steric or electronic optimizations are critical .
  • F5254-0161’s piperazine linker improves solubility and target engagement compared to the nitro-substituted analog .

Physicochemical Properties

Property Target Compound N-(4-Bromophenyl) Analog F5254-0161
Molecular Weight ~407.3 g/mol 503.33 g/mol ~550 g/mol (estimated)
LogP (Predicted) ~3.5 (high lipophilicity) ~4.2 ~2.8 (due to piperazine)
Hydrogen Bond Acceptors 5 5 7

Implications :

  • The bromophenyl analog’s higher molecular weight and LogP may limit bioavailability despite similar target affinity .
  • F5254-0161’s lower LogP aligns with improved aqueous solubility, a common challenge in trifluoromethyl-bearing compounds .

Biological Activity

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the nitrophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against a range of bacterial and fungal pathogens. A study reported that thiazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting a potential application in treating infections caused by these organisms .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer effects. A structure-activity relationship (SAR) analysis highlighted that modifications on the thiazole ring significantly impact cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against HT29 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1HT291.61
Compound 2Jurkat1.98
This compoundA431TBDTBD

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, the interaction with DNA or protein targets has been suggested based on molecular docking studies .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Antimicrobial Efficacy : In a study involving various thiazole derivatives, this compound was tested against E. coli and showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Cytotoxicity Assessment : A cytotoxicity study assessed the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation followed by benzamide coupling. For example, analogous procedures involve refluxing intermediates (e.g., 4-(4-nitrophenyl)-1,3-thiazol-2-amine) with activated acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) in dry tetrahydrofuran (THF) with a base like N,N-diisopropylethylamine (DIPEA) at 66°C for 48 hours . Purification via normal-phase chromatography (e.g., 10% methanol in dichloromethane) yields ~56% pure product. Key parameters include solvent choice, reaction time, and stoichiometric ratios of intermediates .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR peaks for aromatic protons in the thiazole and benzamide moieties typically appear at δ 7.5–8.5 ppm, while the trifluoromethyl group is confirmed via ¹³C NMR (~125 ppm, q, J = 270 Hz). HRMS provides exact mass verification (e.g., m/z calculated for C₁₇H₁₁F₃N₂O₂S: 364.0532) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

  • Methodological Answer : Molecular docking and density functional theory (DFT) calculations assess interactions with target proteins (e.g., kinases or enzymes). Docking studies using software like AutoDock Vina evaluate binding affinities to active sites, while DFT optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps). These methods help prioritize synthesis targets by predicting inhibitory potential against therapeutic targets like β-amyloid peptides or purinoreceptors .

Q. How does the nitro group at the 4-position of the phenyl ring influence bioactivity compared to other substituents?

  • Methodological Answer : Comparative studies with analogs (e.g., fluoro or methoxy substituents) reveal that the nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in target binding. For example, nitro-substituted analogs of benzamide derivatives show improved antifungal activity (e.g., flufenoxadiazam, a fungicide) due to increased electrophilicity and membrane permeability . Activity can be quantified via IC₅₀ values in enzyme inhibition assays.

Q. What analytical approaches resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability or solvent effects). Meta-analyses using standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) help reconcile data. For instance, conflicting results in kinase inhibition may require retesting under controlled ATP concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.